7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide . These compounds share structural similarities but may differ in their biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNWRAKENEQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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